3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one
Description
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one is a structurally complex organic compound featuring three distinct moieties: a 4-fluorophenyl group, an 8-quinolylthio (quinoline-8-thiol) substituent, and a 2-thienyl (thiophene-2-yl) ketone. This combination of aromatic and heterocyclic groups imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H16FNOS2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-quinolin-8-ylsulfanyl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C22H16FNOS2/c23-17-10-8-15(9-11-17)21(14-18(25)19-7-3-13-26-19)27-20-6-1-4-16-5-2-12-24-22(16)20/h1-13,21H,14H2 |
InChI Key |
FCGLKHDBGRNEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(CC(=O)C3=CC=CS3)C4=CC=C(C=C4)F)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienylpropanone backbone: This can be achieved through a Friedel-Crafts acylation reaction where 2-thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the thienylpropanone backbone.
Attachment of the quinolylthio group: This can be done through a thiolation reaction where a quinoline derivative is reacted with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that are being explored for therapeutic applications. Some notable findings include:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HCT-116 (Colon Cancer) : The compound showed IC50 values indicating significant antiproliferative effects.
- MCF-7 (Breast Cancer) : Similar inhibitory effects were observed, suggesting its potential as a chemotherapeutic agent.
Metabolic Disorders
Research suggests that the compound may also be beneficial in addressing metabolic disorders such as obesity and type 2 diabetes. Its ability to modulate metabolic pathways positions it as a candidate for further investigation in this area.
Case Studies
Several case studies have been documented that explore the efficacy and safety of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one:
-
Study on Anticancer Properties :
- Objective : To evaluate the antiproliferative effects on HCT-116 and MCF-7 cell lines.
- Methodology : Cell viability assays were performed, and apoptosis was assessed using flow cytometry.
- Results : The compound exhibited significant cytotoxicity with IC50 values below 10 µg/mL across both cell lines.
-
Evaluation in Metabolic Syndrome Models :
- Objective : To assess the impact on glucose metabolism and weight management.
- Methodology : Animal models were treated with varying doses, and metabolic parameters were monitored.
- Results : Improvements in glucose tolerance and reductions in body weight were noted, suggesting potential benefits for metabolic health.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Impact on Properties
Fluorophenyl vs. Other Aromatic Groups: Fluorophenyl-containing compounds (e.g., ) exhibit higher metabolic stability and lipophilicity compared to non-fluorinated analogs. The target compound’s 4-fluorophenyl group likely enhances membrane permeability, similar to derivatives in . Replacement with chlorophenyl (e.g., ) increases molecular weight and polarizability but may reduce bioavailability due to higher hydrophobicity .
Quinolylthio vs. Simple Thioethers: The 8-quinolylthio group introduces a bulky, planar aromatic system, enabling stronger π-π interactions with biological targets compared to smaller thioethers (e.g., hydroxyethylthio in ). This may improve binding affinity in enzyme inhibition . Trifluoromethylthio groups (e.g., ) offer greater electron-withdrawing effects but lack the aromatic stacking capability of quinolylthio .
Thienyl Ketone vs. Other Ketones :
- The 2-thienyl group contributes to conjugation and redox activity, differing from phenyl or methoxy-substituted ketones (). Thiophene’s sulfur atom may also participate in hydrogen bonding or metal coordination .
Biological Activity
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a combination of fluorophenyl, quinolylthio, and thienyl groups, which contribute to its biological properties. The presence of these moieties suggests potential interactions with various biological targets.
Research indicates that compounds similar to 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : These compounds can act as inhibitors for specific enzymes involved in disease processes.
- Receptor Modulation : They may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibited activity of specific kinases |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies showed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The findings support further exploration into its use as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the substituents have been linked to improved potency and selectivity towards specific biological targets. For instance, fluorination at different positions has been shown to significantly affect the compound's ability to inhibit certain enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
